molecular formula C14H15ClN6O B2632946 2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol CAS No. 878064-82-5

2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

Cat. No.: B2632946
CAS No.: 878064-82-5
M. Wt: 318.77
InChI Key: ATEIWDWWYZKFCK-UHFFFAOYSA-N
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Description

2-({4-[(4-Chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • 1-methyl substitution at the pyrazole nitrogen (position 1).
  • 4-(4-chlorophenyl)amino group at position 2.
  • Ethanolamine substituent at position 6.

This scaffold is synthetically accessible via refluxing intermediates with aromatic amines in ethanol or toluene, followed by recrystallization (e.g., ) .

Properties

IUPAC Name

2-[[4-(4-chloroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN6O/c1-21-13-11(8-17-21)12(19-14(20-13)16-6-7-22)18-10-4-2-9(15)3-5-10/h2-5,8,22H,6-7H2,1H3,(H2,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEIWDWWYZKFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol are largely determined by its interactions with various biomolecules. Pyrazolo[3,4-d]pyrimidines, the class of compounds to which it belongs, have been found to exhibit inhibitory activities against certain enzymes, such as CDK2. This suggests that this compound may interact with similar enzymes and proteins, influencing biochemical reactions.

Cellular Effects

The cellular effects of this compound are likely to be multifaceted, given its potential interactions with various biomolecules. For instance, compounds of the pyrazolo[3,4-d]pyrimidine class have been found to exhibit anti-proliferative activity against certain cancer cell lines. This suggests that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, leading to changes in their activity. For example, pyrazolo[3,4-d]pyrimidines have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation. This suggests that this compound may exert its effects at the molecular level by inhibiting or activating enzymes, and inducing changes in gene expression.

Biological Activity

2-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol is a complex organic molecule with a significant potential for various biological activities. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its medicinal properties, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, drawing on diverse research findings.

Structural Characteristics

The compound features:

  • Molecular Formula : C14H15ClN6O
  • Core Structure : Pyrazolo[3,4-d]pyrimidine
  • Functional Groups : Hydroxyl group (-OH), amine groups (-NH2), and a chlorophenyl substituent.

These structural elements suggest potential interactions with various biological targets, enhancing its pharmacological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
  • In Vivo Studies : In animal models, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to reduce tumor volumes significantly. For example, compound SI223 reduced tumor volume by over 50% in mice inoculated with specific cancer cell lines .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor:

  • Src Kinase Inhibition : It has been identified as a potent inhibitor of Src kinase, which plays a crucial role in cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

CompoundStructural FeaturesBiological ActivityNotes
This compoundPyrazolo-pyrimidine core with hydroxyl groupPotential anticancer activityHydroxyl group enhances solubility
SI388 (similar structure)Substituted pyrazolo[3,4-d]pyrimidineSrc kinase inhibitorIncreased potency compared to lead compounds
Other derivativesVaried substitutionsAntimicrobial and anticancer activitiesDifferent substitutions alter pharmacokinetics

Case Studies and Research Findings

Several studies have focused on the biological characterization of pyrazolo[3,4-d]pyrimidine derivatives:

  • In Vitro Studies : Compounds were screened against various cancer cell lines using MTT assays to assess cell viability and growth inhibition. Results indicated that certain derivatives significantly reduced cell viability compared to controls .
  • In Vivo Models : Animal studies demonstrated that specific derivatives could effectively inhibit tumor growth in models of leukemia and glioblastoma .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds often act by modulating signaling pathways critical for cancer progression .

Scientific Research Applications

Structural Characteristics

This compound features a complex organic structure characterized by:

  • Core Structure : A pyrazolo[3,4-d]pyrimidine framework.
  • Functional Groups : Hydroxyl group (-OH), amino groups (-NH2), and a chlorophenyl substituent which enhance its reactivity and potential interactions with biological targets.

The molecular formula is C14H15ClN6OC_{14}H_{15}ClN_{6}O and its molecular weight is approximately 318.76 g/mol. The presence of the hydroxyl group allows for hydrogen bonding, while the amino groups can participate in various chemical reactions, making this compound versatile for further modifications.

Research indicates that this compound may exhibit significant biological activities, particularly as an anticancer agent . Its mechanism of action primarily involves:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : This leads to cell cycle arrest and apoptosis in cancer cells, which is crucial for targeting malignancies characterized by dysregulated CDK activity .
  • Potential as an Epidermal Growth Factor Receptor Inhibitor : The pyrazolo[3,4-d]pyrimidine moiety has been utilized in designing derivatives that act as inhibitors of epidermal growth factor receptors (EGFRs), which are often overexpressed in various cancers .

Therapeutic Applications

The compound's unique structural features and biological activities suggest several therapeutic applications:

  • Cancer Therapy : Due to its ability to inhibit CDKs and target EGFRs, it shows promise in treating various cancers.
  • Antimicrobial Activity : Some derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated antimicrobial properties, indicating potential applications in infectious disease treatment .
  • Anti-inflammatory Agents : Research has highlighted the role of pyrazole derivatives in reducing inflammation, suggesting that this compound could be explored for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

  • A study focused on the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives reported their efficacy as CDK inhibitors, demonstrating significant antiproliferative activity against cancer cell lines .
StudyFindingsApplication
PMC9466626New derivatives showed potent inhibition of CDKsCancer therapy
PMC9780894Anti-inflammatory properties were notedTreatment of inflammatory diseases
Research on EGFR inhibitorsEffective against EGFR-positive cancer cellsTargeted cancer therapy

Comparison with Similar Compounds

Structural Analogues of Pyrazolo[3,4-d]pyrimidine Derivatives

Key structural variations among analogues include:

  • Substituents at positions 4 and 6 (aryl groups, alkyl chains, or heterocycles).
  • Nature of the amino-linked groups (e.g., chlorophenyl vs. fluorobenzyl).
  • Alcohol chain length and substitution (ethanolamine vs. propanol or piperazinyl-ethanol).
Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name Position 4 Substituent Position 6 Substituent Key Biological Activity Reference
Target Compound 4-(4-Chlorophenyl)amino Ethanolamine Not explicitly reported (inferred anticancer/PDE inhibition) -
Ethyl 4-(3-ethyl-4-((4-fluorobenzyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)benzoate 4-(4-Fluorobenzyl)amino Ethyl benzoate Phosphodiesterase inhibition in Cryptosporidium parvum
2-(4-{4-[(3,5-Dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol 4-(3,5-Dimethylphenyl)amino Piperazinyl-ethanol Not reported (structural similarity suggests kinase inhibition)
3-({4-[(4-Chloro-2-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol 4-(4-Chloro-2-methylphenyl)amino Propanol Screening compound for unspecified targets
4-[(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol 4-Amino (phenol) Chlorine Anticancer (NSC-19125)

Key Findings from Comparative Analysis

Impact of Position 4 Substituents

  • 4-Chlorophenyl vs. Fluorobenzyl : The target compound’s 4-chlorophenyl group may enhance hydrophobic interactions compared to fluorobenzyl in PDE inhibitors () .
  • Dimethylphenyl vs. Chlorophenyl : Bulkier 3,5-dimethylphenyl () could hinder target binding compared to the smaller 4-chlorophenyl .

Role of Position 6 Substituents Ethanolamine vs. Ethanolamine vs. Propanol: The shorter ethanol chain in the target compound may reduce steric hindrance compared to propanol derivatives () .

Biological Activity Trends Anticancer Potential: Compounds with phenolic () or ethanolamine groups (target compound) show anticancer activity, likely via kinase or topoisomerase inhibition . Enzyme Inhibition: Fluorobenzyl-substituted analogues () exhibit phosphodiesterase inhibition, suggesting the target compound may share this activity .

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